molecular formula C10H14N4O2 B12098971 Heteroxanthine, 1,3-diethyl- CAS No. 31617-39-7

Heteroxanthine, 1,3-diethyl-

Cat. No.: B12098971
CAS No.: 31617-39-7
M. Wt: 222.24 g/mol
InChI Key: WGMHUEQTUNLCNK-UHFFFAOYSA-N
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Description

1,3-Diethyl-7-methylxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as other organisms. This compound is part of the methylxanthine class, which includes well-known substances like caffeine and theobromine. It has a molecular formula of C10H14N4O2 and a molecular weight of 222.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl-7-methylxanthine can be synthesized through various chemical methods. One common approach involves the alkylation of theobromine (3,7-dimethylxanthine) with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .

Industrial Production Methods

Industrial production of 1,3-diethyl-7-methylxanthine often involves biocatalytic processes. For example, engineered microbial cells, such as Escherichia coli strains, can be used to convert caffeine into 7-methylxanthine, which can then be further processed to obtain 1,3-diethyl-7-methylxanthine .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-7-methylxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Diethyl-7-methylxanthine has several applications in scientific research:

Mechanism of Action

1,3-Diethyl-7-methylxanthine exerts its effects primarily by antagonizing adenosine receptors in the central nervous system and peripheral tissues. This antagonism leads to increased neurotransmitter release and enhanced neuronal activity. Additionally, it inhibits phosphodiesterase enzymes, resulting in elevated cyclic AMP levels, which further modulate various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl-7-methylxanthine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine, it has a more selective action on certain adenosine receptor subtypes, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

31617-39-7

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

1,3-diethyl-7-methylpurine-2,6-dione

InChI

InChI=1S/C10H14N4O2/c1-4-13-8-7(12(3)6-11-8)9(15)14(5-2)10(13)16/h6H,4-5H2,1-3H3

InChI Key

WGMHUEQTUNLCNK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C=N2)C

Origin of Product

United States

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